molecular formula C25H21ClN4O B3402175 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine CAS No. 1049301-98-5

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine

Cat. No.: B3402175
CAS No.: 1049301-98-5
M. Wt: 428.9 g/mol
InChI Key: PDGGXZBTWJONFC-UHFFFAOYSA-N
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Description

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzoyl group and a pyridazine ring substituted with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine typically involves multi-step organic reactions. One common method involves the initial formation of the piperazine ring, followed by the introduction of the 2-chlorobenzoyl group through acylation reactions. The naphthyl group is then introduced via a coupling reaction with the pyridazine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions and purification steps is essential to achieve consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce benzyl derivatives, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these interactions and understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyridazine-based molecules, such as:

  • 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(phenyl)pyridazine
  • 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(benzyl)pyridazine

Uniqueness

What sets 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the naphthyl and 2-chlorobenzoyl groups enhances its potential for diverse applications and interactions with molecular targets .

Properties

IUPAC Name

(2-chlorophenyl)-[4-(6-naphthalen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O/c26-22-8-4-3-7-21(22)25(31)30-15-13-29(14-16-30)24-12-11-23(27-28-24)20-10-9-18-5-1-2-6-19(18)17-20/h1-12,17H,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGGXZBTWJONFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine
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3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine

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